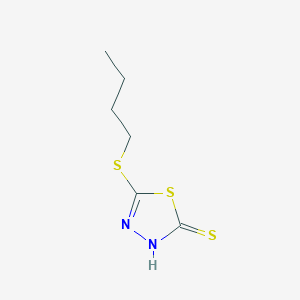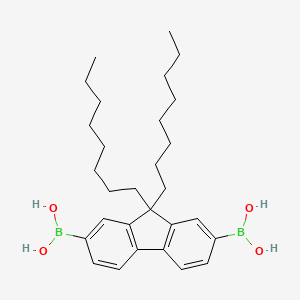
9,9-Dioctylfluorene-2,7-diboronic acid
Overview
Description
9,9-Dioctylfluorene-2,7-diboronic acid is a derivative of fluorene that has been modified to include dioctyl side chains and boronic acid functionalities at the 2,7-positions. This compound is of interest due to its potential applications in polymer synthesis and optoelectronic devices. The dioctyl side chains provide solubility in organic solvents, which is beneficial for processing and application in various organic electronic devices.
Synthesis Analysis
The synthesis of related fluorene derivatives has been explored in the literature. For instance, the synthesis of 2,7-Dinitro-9,9-dioctylfluorene was achieved by nitrating fluorene with nitrate/sulfate as the nitrating agent . Although this does not directly describe the synthesis of 9,9-dioctylfluorene-2,7-diboronic acid, it provides insight into the chemical modifications possible at the 2,7-positions of the fluorene molecule. The synthesis of polymers using 9,9-dioctylfluorene-2,7-diboronic acid as a monomer involves Suzuki polycondensation, indicating that the boronic acid groups are reactive towards cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of fluorene derivatives can be confirmed using techniques such as 1H NMR and IR spectroscopy . These methods are essential for verifying the successful introduction of functional groups, such as nitro or boronic acid groups, onto the fluorene core. The presence of dioctyl side chains is likely to influence the overall shape and conformation of the molecule, which can affect its packing and alignment in solid-state or solution.
Chemical Reactions Analysis
The boronic acid groups on 9,9-dioctylfluorene-2,7-diboronic acid are reactive sites for chemical reactions, particularly Suzuki coupling, which is a widely used reaction in the synthesis of conjugated polymers . The reactivity of these groups allows for the introduction of various other chemical moieties, enabling the creation of a diverse range of materials with tailored properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the introduction of nitro groups to fluorene results in a compound with different reactivity and solubility compared to the parent fluorene . Similarly, the incorporation of dioctyl side chains and boronic acid functionalities will alter the solubility, thermal stability, and optoelectronic properties of the material. The electrochemical properties of polymers derived from fluorene derivatives can be studied using cyclic voltammetry, which provides information on the redox behavior and the potential for forming crosslinked networks with electrochromic properties . Additionally, the aggregation behavior of poly(9,9-dioctylfluorene) in solution has been studied using small-angle neutron scattering and NMR spectroscopy, revealing insights into the interactions between polymer chains and solvent molecules .
Scientific Research Applications
Polymer Science:
- Scientific Field: Polymer Science .
- Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” is used as a reactant to synthesize hyperbranched conjugated conductive copolymers .
- Methods of Application: The compound is used in Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reactions with different dibromoarenes . Unfortunately, the specific technical details or parameters of these procedures were not provided in the available resources.
Organic Electronics:
- Scientific Field: Organic Electronics .
- Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” is used in the synthesis of Poly(9,9-dioctylfluorene-2,7-diyl) (PFO), which is used in the fabrication of nonvolatile organic memristors .
- Methods of Application: PFO is synthesized under a Suzuki coupling reaction . The structure of the synthesized PFO is confirmed by Fourier transform infrared (FT-IR) spectroscopy, and hydrogen and carbon nuclear magnetic resonance (1 H-NMR and 13 C-NMR) . The active layers of PFO and PFO:GO composite are used to prepare the nonvolatile organic memristor .
- Results or Outcomes: The outcome of this application is a nonvolatile organic memristor .
Chemical Synthesis:
- Scientific Field: Chemical Synthesis .
- Application Summary: “9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester” is a derivative of “9,9-Dioctylfluorene-2,7-diboronic acid” and is used in chemical synthesis .
- Methods of Application: The specific methods of application are not provided in the available resources .
- Results or Outcomes: The outcome of this application is the synthesized "9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester" .
Organic Synthesis:
- Scientific Field: Organic Synthesis .
- Application Summary: “9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester” is a derivative of “9,9-Dioctylfluorene-2,7-diboronic acid” and is used in organic synthesis .
- Methods of Application: The specific methods of application are not provided in the available resources .
- Results or Outcomes: The outcome of this application is the synthesized "9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis (pinacol) ester" .
Boronic Acids & Derivatives:
- Scientific Field: Boronic Acids & Derivatives .
- Application Summary: “9,9-Dioctylfluorene-2,7-diboronic acid” can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .
- Methods of Application: The specific methods of application are not provided in the available resources .
- Results or Outcomes: The outcome of this application is the synthesized hyperbranched conjugated conductive copolymers .
Future Directions
properties
IUPAC Name |
(7-borono-9,9-dioctylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJMQMZDPOUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401547 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctylfluorene-2,7-diboronic acid | |
CAS RN |
258865-48-4 | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



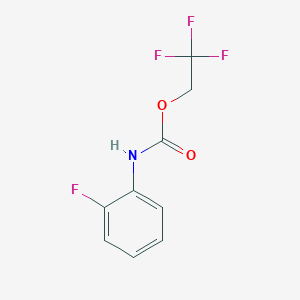
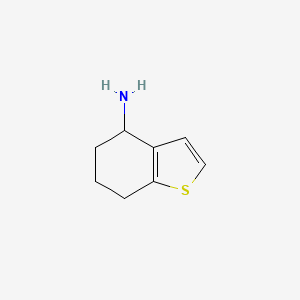
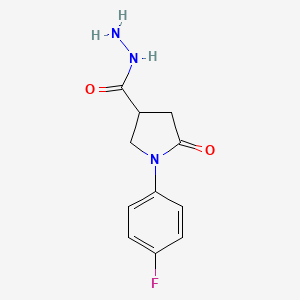
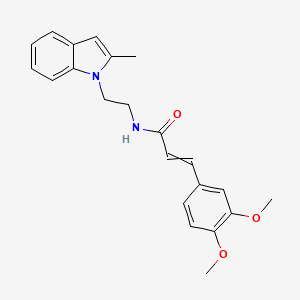
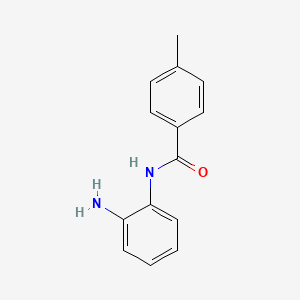
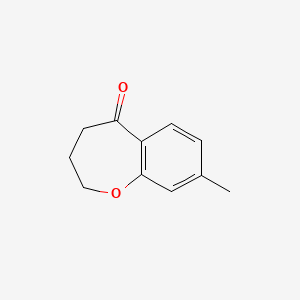
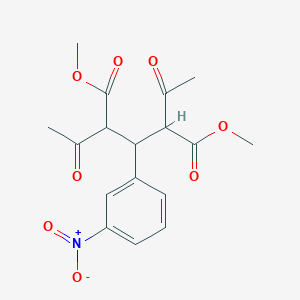
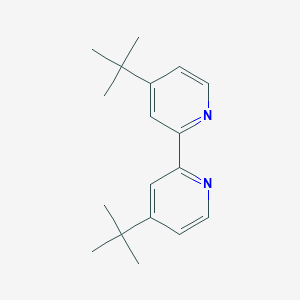
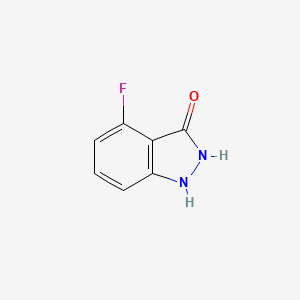
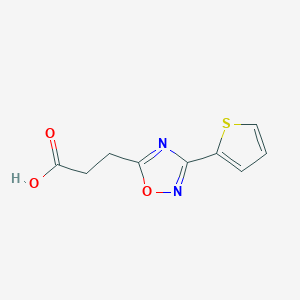
![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
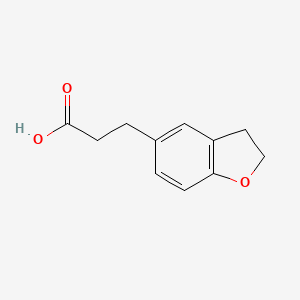
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
